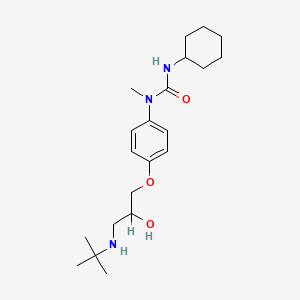

N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea

Description

N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea (CAS: 57460-41-0) is a urea derivative with a molecular formula of C₂₀H₃₃N₃O₃ and a molecular weight of 363.49 g/mol . It is characterized by a cyclohexyl group, a tert-butylamino-2-hydroxypropoxy chain, and a methyl-substituted urea moiety. This compound is primarily used as a laboratory chemical or intermediate in synthetic chemistry . Safety assessments classify it as an acute oral toxin (Category 4), skin/eye irritant (Category 2/2A), and respiratory tract irritant (Category 3) .

Properties

CAS No. |

57494-90-3 |

|---|---|

Molecular Formula |

C21H35N3O3 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexyl-1-methylurea |

InChI |

InChI=1S/C21H35N3O3/c1-21(2,3)22-14-18(25)15-27-19-12-10-17(11-13-19)24(4)20(26)23-16-8-6-5-7-9-16/h10-13,16,18,22,25H,5-9,14-15H2,1-4H3,(H,23,26) |

InChI Key |

AAUDSGBTGJQGHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)N(C)C(=O)NC2CCCCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| Talinolol | 57460-41-0 | C₂₀H₃₃N₃O₃ | 363.49 | Ethyl group replaces methyl on urea nitrogen |

| N-Cyclohexyl-N'-(4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)urea | 38651-95-5 | C₂₂H₃₅N₃O₃ | 389.53 | Cyclohexylamino replaces tert-butylamino |

| N-[4-(3-((2-amino-1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl]-N'-cyclohexylurea | 106126-61-8 | C₂₀H₃₄N₄O₃ | 378.51 | Additional amino group on tert-butyl substituent |

These analogs highlight the impact of substituent modifications on molecular weight and functional groups. For example, replacing the tert-butyl group with a cyclohexylamino moiety increases molecular weight by ~26 g/mol .

Physicochemical Properties

Comparative physicochemical data reveals trends in stability and reactivity:

The tert-butyl group in the target compound and Talinolol enhances hydrophobicity (LogP ~3.5–4.0), whereas the cyclohexylamino analog exhibits higher lipophilicity (LogP ~4.2–4.5) due to additional nonpolar substituents .

Pharmacological Activity

- Talinolol: Clinically used for hypertension and angina, with affinity for β₁-receptors .

- Chloroxuron (CAS: 1982-47-4): A dimethylurea herbicide, highlighting the functional diversity of urea derivatives .

Toxicity Profiles

The target compound’s toxicity profile aligns with laboratory chemicals, while pesticidal ureas like chloroxuron exhibit higher acute toxicity .

Regulatory Status

- Talinolol: Approved for medical use under strict pharmacovigilance .

- Chloroxuron : Restricted in the EU due to environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.